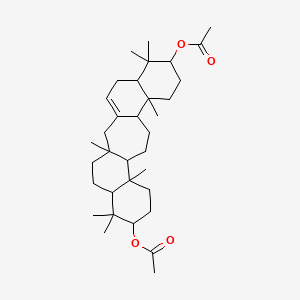
Serratenediol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serratenediol diacetate: is an organic compound with the molecular formula C34H54O4 and a molecular weight of 526.8 g/mol . It is a triterpenoid, a class of chemical compounds composed of three terpene units with a wide range of biological activities . This compound is primarily used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Serratenediol diacetate can be synthesized through the dehydration of tohogenol diacetate and tohogeninol triacetate, which are triterpenoids derived from Lycopodium serratum . The dehydration process yields this compound and serratriol triacetate in quantitative amounts .
Industrial Production Methods: Industrial production of this compound involves the esterification of certain compounds such as 1,3-butanediol with acetic acid and a catalyst under appropriate conditions . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Serratenediol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated compounds or other substituted derivatives
Scientific Research Applications
Serratenediol diacetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Serratenediol diacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects . For example, it has been shown to inhibit cholinesterases and β-secretase 1, which are key targets for the treatment of Alzheimer’s disease . The compound’s effects are mediated through its interaction with cellular membranes and intracellular signaling pathways .
Comparison with Similar Compounds
Serratenediol diacetate belongs to the serratane-type triterpenoids, a group of compounds known for their diverse biological activities . Similar compounds include:
Serratenediol: A closely related compound with similar biological activities.
Serratriol: Another serratane-type triterpenoid with potential therapeutic effects.
Serratenedione: A derivative with distinct chemical properties and biological activities.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of two acetate groups, which confer distinct chemical and biological properties compared to other serratane-type triterpenoids .
Properties
Molecular Formula |
C34H54O4 |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
(19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl) acetate |
InChI |
InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3 |
InChI Key |
BTPGAEAWTQOUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/structure/B12294246.png)
![2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12294250.png)
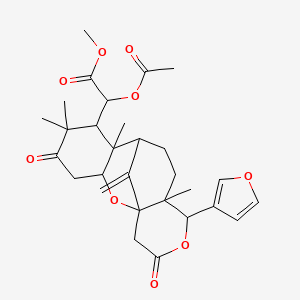
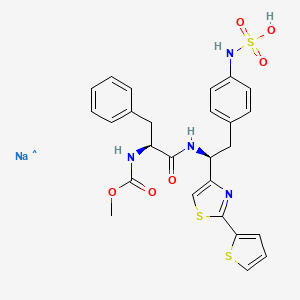

![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)
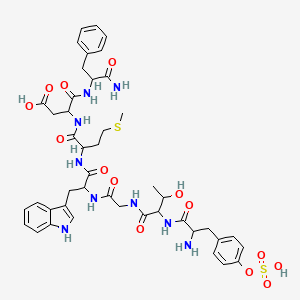
![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
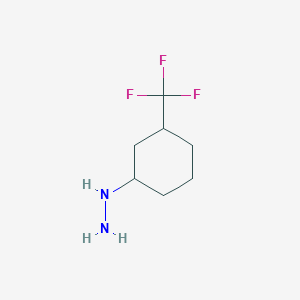

![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)



